Product packaging for Anastrozole Diamide-d12(Cat. No.:)

Anastrozole Diamide-d12

Cat. No.: B1156869
M. Wt: 341.47
Attention: For research use only. Not for human or veterinary use.
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Description

Anastrozole Diamide-d12 is a deuterated analog of anastrozole, a non-steroidal aromatase inhibitor. This high-purity analytical standard is essential for quantitative mass spectrometry-based research, serving as a stable isotope-labeled internal standard to ensure accurate and precise measurement of anastrozole in complex biological matrices. Its use is critical for method development and validation (AMV), quality control (QC) applications in pharmaceutical development, and commercial production, as it corrects for variability during sample preparation and analysis . Anastrozole is a competitive, selective aromatase inhibitor that suppresses estrogen biosynthesis by inhibiting the conversion of androgens to estrogens, a key therapeutic mechanism in the treatment of hormone receptor-positive breast cancer in postmenopausal women . Researchers utilize this compound in pharmacokinetic studies, such as the development of novel drug delivery systems, where it enables reliable tracking of drug concentration levels over time . This product is supplied with detailed characterization data compliant with regulatory guidelines and is For Research Use Only. It is not intended for diagnostic or therapeutic use.

Properties

Molecular Formula

C₁₇H₁₁D₁₂N₅O₂

Molecular Weight

341.47

Synonyms

α,α,α’,α’-Tetramethyl-5-(1H-1,2,4-triazol-1-ylmethyl)-1,3-benzenediacetamide-d12

Origin of Product

United States

Synthetic Methodologies for Anastrozole Diamide D12

General Strategies for Deuterium (B1214612) Incorporation in Complex Organic Molecules

The introduction of deuterium into organic molecules is a critical process in medicinal chemistry and analytical sciences. nih.gov Two primary strategies are broadly employed: direct hydrogen/deuterium exchange on the target molecule and the construction of the molecule from smaller, pre-deuterated building blocks. researchgate.netresearchgate.net

Hydrogen/Deuterium Exchange Reactions

Hydrogen/Deuterium Exchange (HDE or H/D exchange) is a powerful technique that involves the direct replacement of a hydrogen atom with a deuterium atom on an existing molecular scaffold. researchgate.net This method is often preferred for late-stage labeling as it can be performed on the final compound, eliminating the need for a lengthy de novo synthesis. acs.org

Key approaches in HDE include:

Acid- and Base-Catalyzed Exchange : This is one of the most established methods, where the presence of a deuterated acid or base facilitates the exchange. mdpi.com Base-catalyzed exchange is particularly effective for hydrogens on carbon atoms adjacent to carbonyl groups, which can form enolates. mdpi.com Acid-catalyzed exchange, often using strong deuterated acids, is commonly used for incorporating deuterium into aromatic rings. mdpi.comyoutube.com

Metal-Catalyzed Exchange : Transition metal catalysts, particularly those based on iridium, ruthenium, and palladium, have emerged as highly efficient tools for H/D exchange. acs.orgnih.gov These catalysts can activate otherwise inert C-H bonds, allowing for deuteration under milder conditions and with greater positional selectivity (regioselectivity) than traditional acid/base methods. acs.orgresearchgate.net Deuterium sources for these reactions are typically deuterium oxide (D₂O) or deuterium gas (D₂). nih.gov

Chemical Synthesis Utilizing Deuterium-Enriched Building Blocks

This "bottom-up" strategy involves a multi-step chemical synthesis that assembles the final molecule from smaller, commercially available or custom-synthesized deuterated precursors. researchgate.netresearchgate.net While often more labor-intensive than H/D exchange, this approach provides unparalleled control over the exact location and number of deuterium atoms incorporated into the final structure. theopenscholar.comnih.gov

This method is essential when:

High positional and stereochemical selectivity is required. researchgate.net

The target C-H bonds are not amenable to activation by H/D exchange methods.

A specific, complex pattern of deuteration is necessary to probe metabolic pathways or reaction mechanisms. nih.gov

Common deuterated building blocks include simple molecules like deuterated methyl iodide (CD₃I), deuterated acetone (B3395972) (D₆-acetone), and deuterated solvents that can be incorporated into larger molecular frameworks through standard organic reactions. researchgate.netresearchgate.net

Table 1: Comparison of General Deuteration Strategies

StrategyDescriptionAdvantagesDisadvantages
Hydrogen/Deuterium Exchange (HDE)Direct replacement of H with D on an existing molecule using catalysts. acs.org- Suitable for late-stage labeling
  • Fewer synthetic steps
  • - Can be difficult to control regioselectivity
  • May require harsh conditions acs.org
  • Deuterium-Enriched Building BlocksMulti-step synthesis starting from small, pre-deuterated molecules. researchgate.net- High control over label position and stereochemistry
  • Can access any deuteration pattern
  • - More time-consuming and complex
  • Relies on availability of deuterated starting materials
  • Specific Considerations for Deuterium Labeling in Anastrozole (B1683761) Analogs

    The synthesis of Anastrozole Diamide-d12, specifically 2,2'-[5-(1H-1,2,4-triazol-1-ylmethyl)-1,3-phenylene]bis(2-methyl-d3-propiononitrile-d3), requires careful consideration of where the labels are placed and how stable they will be during its use as an internal standard.

    Positional Selectivity of Deuteration (e.g., α,α,α',α'-tetra(methyl-d3) labeling)

    The designation "d12" in this compound refers to the exhaustive deuteration of all four methyl groups attached to the quaternary carbons (the α-carbons of the propiononitrile moieties). researchgate.net This specific labeling pattern is crucial for its function as an internal standard. The labels are placed on C-H bonds that are not expected to participate in chemical reactions or undergo metabolic cleavage, ensuring the integrity of the heavy isotope tag.

    Achieving such high positional selectivity often necessitates a synthetic approach using deuterated building blocks. For instance, the isobutyronitrile (B166230) side chains could be constructed using a precursor that already contains deuterated methyl groups. While direct H/D exchange on Anastrozole can be performed, it often targets different positions. For example, iridium-based catalytic systems have been shown to be highly effective for deuterating N-heterocycles and adjacent positions, which would not result in the desired d12 labeling on the methyl groups. researchgate.net Therefore, a building block approach is the most reliable strategy for producing the specific α,α,α',α'-tetra(methyl-d3) isotopologue.

    Chemical Stability of Deuterium Labels

    A fundamental principle underlying the use of deuterated compounds is the increased strength of the carbon-deuterium (C-D) bond compared to the carbon-hydrogen (C-H) bond. This phenomenon, known as the kinetic isotope effect (KIE), means that reactions involving the cleavage of a C-D bond proceed more slowly than the equivalent C-H bond cleavage. nih.gov

    This enhanced stability is critical for an internal standard like this compound for two reasons:

    Metabolic Stability : It makes the molecule more resistant to metabolic processes, such as CYP450-mediated oxidation, that involve C-H bond breaking. nih.govnih.gov This ensures the internal standard does not degrade differently than the analyte during sample processing.

    Analytical Stability : The deuterium labels must remain firmly attached to the molecule throughout sample extraction, storage, and analysis. The inherent strength of the C-D bonds, particularly on non-activated methyl groups, ensures that the isotopic label is not lost.

    Minimizing Proton/Deuterium Exchange in Analytical Systems

    Despite the inherent stability of the C-D bond, there is a risk of the deuterium label exchanging back to a proton during the analytical process, an issue known as "back-exchange." nih.govnih.gov This can compromise the accuracy of quantification by altering the mass of the internal standard. This is particularly a concern when the deuterated standard is exposed to aqueous mobile phases in liquid chromatography-mass spectrometry (LC-MS) systems.

    Several measures are employed to minimize back-exchange and ensure the isotopic purity of the standard during analysis:

    pH Control : The rate of hydrogen exchange is highly pH-dependent, with the minimum rate for many compounds occurring at a pH of approximately 2.5. nih.govwikipedia.org Therefore, analytical methods are often designed to use acidic mobile phases and quenching buffers to "lock in" the deuterium label. nih.gov

    Temperature Control : Lowering the temperature of the analytical system (e.g., autosampler, columns) to 0°C can significantly slow the kinetics of the back-exchange reaction. nih.gov

    Table 2: Factors to Minimize Analytical Back-Exchange

    FactorActionRationale
    pHMaintain low pH (~2.5) during chromatography and sample handling. nih.govMinimizes the rate constant for the acid/base-catalyzed exchange reaction. wikipedia.org
    TemperatureKeep samples and columns cooled (e.g., 0°C). nih.govSlows the kinetics of the exchange process.
    Analysis TimeUse faster flow rates and shorter LC gradients. nih.govReduces the duration of exposure to protic solvents, minimizing opportunity for exchange.
    ChromatographyConsider alternative methods like Aqueous Normal Phase (ANP). researchgate.netMay reduce exposure to aqueous mobile phases where exchange occurs.

    Adaptations of Anastrozole and Analog Synthesis for Deuterium Incorporation

    Multi-step Synthetic Pathways for Labeled Intermediates

    The established synthesis of Anastrozole provides a clear roadmap for introducing deuterium. A key step in the non-deuterated synthesis is the methylation of 3,5-bis(cyanomethyl)toluene to form 3,5-bis(1-cyano-1-methylethyl)toluene. core.ac.ukgoogle.com To produce the d12 analog, this step is adapted by substituting the standard methylating agent, methyl iodide (CH₃I), with its deuterated counterpart, iodomethane-d₃ (CD₃I). google.comnih.gov

    The multi-step pathway to the deuterated intermediate required for Anastrozole-d12 synthesis can be outlined as follows:

    Preparation of 3,5-bis(cyanomethyl)toluene: The synthesis begins with a suitable precursor like 3,5-bis(bromomethyl)toluene, which is reacted with a cyanide source (e.g., potassium cyanide) to yield 3,5-bis(cyanomethyl)toluene. google.com

    Deuteromethylation: The crucial isotopic labeling step involves the alkylation of 3,5-bis(cyanomethyl)toluene. Instead of methyl iodide, iodomethane-d₃ (CD₃I) is used as the alkylating agent in the presence of a base. This reaction attaches two trideuteromethyl (-CD₃) groups to the carbon atoms adjacent to the nitrile groups, yielding 3,5-bis(1-cyano-1-methyl-d₃-ethyl)toluene. As four -CD₃ groups are introduced in total (two at each active site), this intermediate contains all twelve deuterium atoms.

    Benzylic Bromination: The methyl group on the central benzene (B151609) ring of the deuterated intermediate is then brominated, typically using N-bromosuccinimide (NBS), to produce the key intermediate: 2,2'-(5-(bromomethyl)-1,3-phenylene)bis(2-methyl-d₃-propionitrile).

    Formation of Deuterated Anastrozole (Anastrozole-d12): This brominated, deuterated intermediate is then reacted with sodium 1,2,4-triazole (B32235) to yield Anastrozole-d12. google.com

    Hydrolysis to this compound: Anastrozole Diamide (B1670390) is a known impurity and hydrolysis product of Anastrozole. google.comsynthinkchemicals.com The formation of this compound occurs via the hydrolysis of the two nitrile (-CN) groups of Anastrozole-d12 into primary amide (-CONH₂) groups. This conversion can occur under certain stress conditions, such as exposure to a strong base. google.comnih.gov

    The primary deuterated reagent, iodomethane-d₃, is itself synthesized from methanol-d₄ (CD₃OD), which is an accessible and economical source of the trideuteromethyl group. nih.govchemicalbook.combloomtechz.com

    Optimization of Reaction Conditions for Isotopic Purity and Yield

    Achieving high isotopic purity and chemical yield requires careful optimization of reaction conditions to ensure efficient incorporation of deuterium and to prevent unintended hydrogen-deuterium (H/D) exchange. acs.org

    Key optimization parameters include:

    Reagent Purity: The isotopic enrichment of the final product is directly dependent on the purity of the deuterated reagent. Using iodomethane-d₃ with high isotopic purity (>99%) is critical.

    Solvent Choice: Reactions are typically conducted in aprotic solvents (e.g., tetrahydrofuran, DMF) to minimize the risk of H/D exchange, which can occur with protic solvents (like water or alcohols) that can donate protons and reduce the level of deuteration. nih.gov

    Reaction Temperature and Time: Controlling the temperature is essential to manage reaction kinetics and prevent side reactions or degradation. Reaction times must be sufficient for completion but not so long as to promote deuterium scrambling or impurity formation. acs.org

    Base Selection: The choice of base for the alkylation step must be strong enough to deprotonate the starting material effectively but not so reactive that it promotes side reactions with the solvent or reagent.

    Purification Methods: Post-reaction purification, often involving chromatography and crystallization, is crucial for isolating the desired deuterated compound from unreacted starting materials, non-deuterated or partially deuterated species, and other process-related impurities.

    The table below summarizes key considerations for optimizing the synthesis.

    ParameterObjectiveRecommended ApproachRationale
    Isotopic Reagent Maximize Deuterium IncorporationUse Iodomethane-d₃ with >99% isotopic purity.The purity of the final product is contingent on the isotopic enrichment of the starting materials.
    Solvent System Prevent H/D ExchangeEmploy anhydrous aprotic solvents (e.g., THF, DMF).Protic solvents contain exchangeable protons that can replace deuterium atoms on the molecule, lowering isotopic purity. nih.gov
    Temperature Control Ensure Reaction Specificity & StabilityMaintain optimal temperature for each synthetic step (e.g., 0-40°C for methylation). google.comAvoids thermal degradation and minimizes side reactions or potential deuterium scrambling.
    Catalyst/Base Drive Reaction to CompletionSelect a non-nucleophilic strong base for the deuteromethylation step.Ensures efficient reaction without interfering with the deuterated reagent or final product.
    Work-up & Purification Isolate High-Purity ProductUtilize multi-step purification including chromatography and recrystallization.Removes chemical impurities and isotopologues (partially deuterated or unlabeled species).

    Purity Assessment and Isotopic Characterization of this compound

    The comprehensive characterization of this compound is essential to confirm its chemical structure, quantify the level of deuterium incorporation, and identify any impurities. A combination of mass spectrometry and nuclear magnetic resonance spectroscopy is typically employed for this purpose. rsc.orgrsc.org

    Quantitative Analysis of Deuterium Enrichment

    Determining the percentage of deuterium enrichment is a critical step in verifying the identity and quality of an isotopically labeled compound.

    Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is a primary technique for quantifying isotopic purity. nih.gov By analyzing the mass-to-charge (m/z) ratio, MS can distinguish between the fully deuterated molecule (d12), partially deuterated species (d1-d11), and the unlabeled compound (d0). The isotopic enrichment is calculated by comparing the integrated ion intensities of these different isotopologues. rsc.orgnih.gov It is necessary to correct the raw data to account for the natural abundance of heavy isotopes like ¹³C. nih.gov

    Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR confirms the specific locations of the deuterium atoms within the molecule.

    ¹H NMR (Proton NMR): In a highly deuterated sample like this compound, the signals corresponding to the methyl protons should be nearly absent. The degree of deuteration can be estimated by comparing the integration of any residual methyl proton signals to the integration of a non-deuterated proton signal within the molecule (e.g., aromatic protons). rsc.org

    ²H NMR (Deuterium NMR): This technique directly detects the deuterium nuclei. A ²H NMR spectrum of this compound would show a strong signal in the region corresponding to the methyl groups, confirming the successful incorporation of deuterium at the intended positions. wikipedia.org

    The following table outlines the primary analytical methods used for this analysis.

    Analytical TechniqueInformation ProvidedKey Advantages
    High-Resolution Mass Spectrometry (HRMS) - Isotopic distribution (d0 to d12)- Quantitative isotopic enrichment (%)- Molecular weight confirmationHigh sensitivity, requires very small sample amounts, provides a detailed profile of all isotopologues present. nih.gov
    Proton Nuclear Magnetic Resonance (¹H NMR) - Confirms absence of protons at labeled sites- Structural integrity of the molecule- Relative isotopic purityProvides precise information on the location of any residual protons, confirming site-specificity of labeling. rsc.org
    Deuterium Nuclear Magnetic Resonance (²H NMR) - Direct detection of incorporated deuterium- Confirms location of deuterium labelsUnambiguously confirms the presence and chemical environment of the deuterium atoms. wikipedia.org

    Detection of Unlabeled Species and Related Impurities

    Ensuring the purity of this compound involves detecting not only isotopologues but also any process-related chemical impurities. The presence of the unlabeled compound is a common impurity in the synthesis of deuterated standards and must be carefully controlled. tandfonline.com

    Liquid Chromatography-Mass Spectrometry (LC-MS): This is the most powerful and widely used technique for impurity profiling. acs.org

    Chromatographic Separation (HPLC/UPLC): The liquid chromatography component separates this compound from other compounds based on their physicochemical properties (e.g., polarity). This allows for the separation of the target compound from starting materials, synthetic byproducts, and related substances such as the corresponding mono-amide, diacid, or any remaining unlabeled Anastrozole Diamide. nih.govamericanpharmaceuticalreview.com

    Mass Spectrometric Detection: The mass spectrometer detects the separated compounds as they elute from the chromatography column. It can identify the unlabeled (d0) species by its distinct molecular weight, which is 12 mass units lower than the fully labeled (d12) compound. Other impurities are identified by their unique mass-to-charge ratios. Quantitative analysis using LC-MS/MS can determine the concentration of these impurities with high accuracy and sensitivity. mdpi.com

    Advanced Analytical Methodologies Utilizing Anastrozole Diamide D12

    Principles and Advantages of Stable Isotope Labeled Internal Standards in Mass Spectrometry

    In quantitative analysis, particularly using liquid chromatography-mass spectrometry (LC-MS), an internal standard is added in a known quantity to samples, calibration standards, and quality controls to correct for variability throughout the analytical process. scispace.com While structural analogs can be used, SIL internal standards are considered the gold standard because they are chemically and physically almost identical to the analyte. scispace.comyoutube.com Anastrozole-d12 is the deuterium-labeled version of Anastrozole (B1683761), making it an ideal internal standard for quantifying the parent drug. veeprho.comcaymanchem.com The key advantage of using a SIL internal standard is its ability to co-elute with the analyte and exhibit similar behavior during sample extraction, derivatization, and ionization, thereby compensating for potential errors at each step. scispace.comwaters.com

    Biological samples such as plasma and urine are complex mixtures containing numerous endogenous components. waters.com During mass spectrometric analysis, particularly with electrospray ionization (ESI), these co-eluting matrix components can interfere with the ionization of the target analyte, a phenomenon known as the matrix effect. waters.commusechem.com This interference can either decrease the ionization efficiency, leading to ion suppression, or increase it, causing ion enhancement. waters.comnih.gov Both effects can significantly compromise the accuracy and reproducibility of the quantitative results. crimsonpublishers.com

    A SIL internal standard like Anastrozole Diamide-d12 is the most effective tool to counteract these matrix effects. crimsonpublishers.com Because the SIL standard is chemically identical to the analyte, it experiences the same degree of ion suppression or enhancement when it co-elutes from the liquid chromatography column. waters.comamazonaws.com By calculating the ratio of the analyte's response to the internal standard's response, the variability caused by matrix effects is effectively normalized. waters.com This ensures that the final calculated concentration is unaffected by interferences from the sample matrix. musechem.comcrimsonpublishers.com It is crucial, however, that the analyte and its SIL internal standard co-elute as closely as possible, as even slight differences in retention time can lead to differing degrees of ion suppression. waters.com

    This normalization significantly enhances the precision (reproducibility) of the assay, as demonstrated by lower coefficients of variation in quality control samples. scispace.com The accuracy of the measurements is also greatly improved because the calibration curve, which is based on the response ratio, remains consistent even with variations between different sample matrices (e.g., plasma from different individuals). crimsonpublishers.comnih.gov The use of SIL internal standards is therefore considered essential for developing robust quantitative LC-MS/MS methods that meet the stringent requirements of regulatory guidelines for bioanalytical method validation. musechem.comnih.gov

    Development and Validation of Chromatographic-Mass Spectrometric Methods for Anastrozole and Metabolites

    Numerous methods combining liquid chromatography with tandem mass spectrometry (LC-MS/MS) have been developed and validated for the sensitive and specific quantification of Anastrozole in biological matrices, primarily human plasma. ijpsonline.comresearchgate.net These methods are indispensable for clinical studies, given the low concentrations of the drug in circulation following therapeutic administration. researchtrend.net The validation process for these assays typically assesses parameters such as selectivity, linearity, accuracy, precision, recovery, and stability to ensure the data generated is reliable. nih.govnih.govnih.gov

    LC-MS/MS has become the preferred technique for Anastrozole quantification due to its superior sensitivity and selectivity compared to methods like HPLC-UV. ijpsonline.comderpharmachemica.com The method involves a chromatographic separation step (LC) to isolate Anastrozole from other compounds, followed by detection using a tandem mass spectrometer (MS/MS). researchtrend.net The MS/MS detector provides two layers of mass filtering, which significantly reduces background noise and allows for very low limits of quantitation (LOQ), often in the sub-ng/mL range. ijpsonline.comresearchgate.net Ionization is typically achieved using atmospheric pressure chemical ionization (APCI) or electrospray ionization (ESI), with some studies finding APCI to be more sensitive and specific for Anastrozole. ijpsonline.comresearchgate.net

    The goal of the chromatographic step is to achieve a clean separation of Anastrozole and its internal standard from endogenous matrix components to minimize interference. nih.gov This is accomplished by optimizing several key parameters, including the stationary phase (column), mobile phase composition, flow rate, and elution mode (isocratic or gradient).

    Reversed-phase columns, particularly C18 and C8 columns, are most commonly used for Anastrozole analysis. ijpsonline.comwisdomlib.org The mobile phase typically consists of an aqueous component (such as water with formic acid, ammonium (B1175870) acetate (B1210297), or a phosphate (B84403) buffer) and an organic solvent, most often acetonitrile (B52724) or methanol (B129727). researchgate.netwisdomlib.orgamazonaws.com The pH of the aqueous component is often adjusted to ensure consistent ionization and peak shape. amazonaws.com Gradient elution, where the proportion of the organic solvent is increased over time, is frequently employed to ensure efficient elution of all compounds and to clean the column between injections. proquest.comnih.gov

    The following table summarizes typical chromatographic parameters from various validated LC-MS/MS methods for Anastrozole.

    Column TypeMobile PhaseFlow Rate (mL/min)Reference
    Zorbax Bonus-RPAqueous formic acid (0.2%) and Methanol (30:70, v/v)0.2 researchgate.net
    Inertsil ODS-3V, C18 (250 x 4.6 mm, 5 µm)Water and Acetonitrile (Gradient)1.0 nih.govresearchgate.net
    Kinetex biphenyl (B1667301) (150 × 4.6 mm, 2.6 µm)0.1% formic acid in water and 0.1% formic acid in Acetonitrile (Gradient)0.4 proquest.comnih.gov
    Waters ACQUITY UPLC BEH C18 (50 x 2.1 mm, 1.7 µm)Methanol and Ammonium acetate (75:25, v/v)0.3 ijpsonline.com
    YMC cyano (50×4.0 mm)Acetonitrile:Methanol and Ammonium acetate (90:10, v/v) at pH 3.50.6 ijpsonline.com

    Tandem mass spectrometry enhances selectivity through a process called Multiple Reaction Monitoring (MRM). ijpsonline.com In MRM, the first quadrupole of the mass spectrometer is set to isolate a specific ion corresponding to the mass of the target molecule, known as the precursor ion. This precursor ion is then fragmented in a collision cell, and the second quadrupole is set to monitor for a specific, characteristic fragment ion, known as the product ion. The specific precursor-to-product ion pair is called a transition. researchgate.net

    For Anastrozole, the protonated molecule [M+H]⁺ is typically selected as the precursor ion. For this compound, the precursor ion will have a higher mass-to-charge ratio (m/z) due to the incorporation of twelve deuterium (B1214612) atoms. caymanchem.com The selection of unique and intense MRM transitions for both the analyte and the internal standard is critical for a sensitive and specific assay, ensuring that the detector only measures the compounds of interest. acanthusresearch.com

    The table below lists representative MRM transitions used for the quantification of Anastrozole and its deuterated internal standard.

    CompoundPrecursor Ion (m/z)Product Ion (m/z)Reference
    Anastrozole294.2225.1 researchgate.net
    Anastrozole294.3225.1 proquest.com
    This compoundTransition selected based on a precursor ion m/z of ~306.4 and a characteristic product ion. caymanchem.com

    Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Methodologies

    Evaluation of Ion Pair Quality and Cross-Contribution from Non-Labeled Analogs

    In liquid chromatography-mass spectrometry (LC-MS) based assays, particularly those employing tandem mass spectrometry (MS/MS), the selection and evaluation of ion pairs (precursor and product ions) are fundamental to method performance. When using this compound as an internal standard for the quantification of Anastrozole Diamide (B1670390), a thorough evaluation is necessary to ensure data integrity.

    The primary ion pair, used for quantification, is typically the transition that yields the highest, most stable, and most consistent signal-to-noise ratio. mtoz-biolabs.com A secondary, or qualitative, ion pair is also monitored to confirm the identity of the analyte. mtoz-biolabs.com For Anastrozole Diamide (Molecular Weight: 329.4 g/mol ), the precursor ion in positive ionization mode would likely be the protonated molecule [M+H]⁺ at m/z 330.4. For this compound (Molecular Weight: ~341.5 g/mol , assuming 12 deuterium atoms replace 12 hydrogen atoms), the corresponding precursor ion would be at m/z 342.5. Product ions for each would be determined by fragmentation experiments (e.g., collision-induced dissociation).

    A critical aspect of using stable isotope-labeled internal standards is the assessment of potential cross-contribution, or "crosstalk," between the analyte and the internal standard channels. nih.gov This can occur in two ways: the presence of unlabeled analyte as an impurity in the internal standard material, or the contribution of the analyte's natural isotopic abundance to the mass channel of the internal standard. nih.govnih.gov

    Given the +12 mass unit difference, direct isotopic overlap from the non-labeled Anastrozole Diamide to the this compound signal is highly unlikely. However, it is standard practice to experimentally verify this. The evaluation involves analyzing the highest concentration standard of the non-labeled Anastrozole Diamide without the internal standard to check for any signal response in the mass transition channel designated for this compound. Conversely, a solution of only the this compound internal standard is analyzed to check for the presence of any residual non-labeled analog. scispace.com Regulatory guidelines typically require that the contribution of the analyte to the internal standard signal should be statistically insignificant, often less than 5% of the internal standard response in a blank sample. nih.gov

    Gas Chromatography-Mass Spectrometry (GC-MS) Methodologies

    While LC-MS is often preferred for its applicability to a wide range of pharmaceutical compounds, Gas Chromatography-Mass Spectrometry (GC-MS) presents a viable alternative, particularly for thermally stable and volatile molecules. For compounds like Anastrozole Diamide, which possess polar functional groups (-NH2, -C=O), direct GC-MS analysis can be challenging due to poor chromatographic peak shape and potential thermal degradation. jfda-online.com

    To overcome these limitations, chemical derivatization is often employed. jfda-online.com This process modifies the analyte to increase its volatility and thermal stability. Common derivatization techniques for molecules with amide groups include:

    Silylation: Reagents like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) react with active hydrogens on the amide groups to replace them with trimethylsilyl (B98337) (TMS) groups, thereby reducing polarity and increasing volatility.

    Acylation: Reagents such as trifluoroacetic anhydride (B1165640) (TFAA) can acylate the amide groups, creating more stable and volatile derivatives.

    Following derivatization, the resulting compound can be readily analyzed by GC-MS. The mass spectrometer is typically operated in selected ion monitoring (SIM) mode for quantitative analysis, where specific m/z values for the derivatized Anastrozole Diamide and the derivatized this compound internal standard are monitored to ensure selectivity and sensitivity. researchgate.net Although specific GC-MS methods for Anastrozole Diamide are not widely published, the principles of derivatization followed by GC-MS analysis are a well-established approach for related pharmaceutical impurities. scielo.brresearchgate.net

    Method Validation Parameters and Performance Criteria

    A comprehensive validation in accordance with International Council for Harmonisation (ICH) guidelines is required to demonstrate that the analytical method for quantifying Anastrozole Diamide is suitable for its intended purpose. nih.govnih.gov The use of this compound as an internal standard is integral to achieving the required levels of precision and accuracy.

    Linearity is the ability of the method to elicit test results that are directly proportional to the analyte concentration. ajphr.com For an impurity quantification method, the calibration range must cover the expected levels, from the reporting threshold up to the specification limit. A typical calibration curve for an Anastrozole-related impurity might range from the limit of quantification (LOQ) to approximately 0.600 µg/mL. nih.gov The linearity is evaluated by analyzing a series of standards at a minimum of five different concentration levels. The resulting data are subjected to linear regression analysis, and a correlation coefficient (r²) value of ≥ 0.99 is generally required to demonstrate a strong linear relationship. ijprajournal.comderpharmachemica.com

    Example Linearity Data for Anastrozole Diamide
    ParameterTypical Acceptance CriterionExample Result
    Calibration RangeCover expected impurity levels (e.g., LOQ to 150% of specification)0.05 - 0.75 µg/mL
    Number of StandardsMinimum of 56
    Correlation Coefficient (r²)≥ 0.990.9992
    Regression ModelLinear, weighted (e.g., 1/x or 1/x²)Linear, 1/x² weighting

    The Limit of Detection (LOD) is the lowest amount of an analyte in a sample that can be detected but not necessarily quantitated as an exact value. ajphr.com The Limit of Quantification (LOQ) is the lowest amount of analyte that can be quantitatively determined with suitable precision and accuracy. nih.gov The LOQ is a critical parameter for impurity methods and is often established as the lowest concentration on the calibration curve. For related compounds of Anastrozole, validated LC-MS/MS methods have achieved LOQ values in the range of 0.03 to 0.06 µg/mL. nih.gov These limits are determined based on signal-to-noise ratios (typically 3:1 for LOD and 10:1 for LOQ) or by evaluating the precision and accuracy at low concentrations. derpharmachemica.com

    Precision evaluates the closeness of agreement among a series of measurements from multiple samplings of the same homogeneous sample. It is assessed at different levels: repeatability (intra-day precision) and intermediate precision (inter-day and inter-analyst). ajphr.com The precision is expressed as the relative standard deviation (%RSD), with acceptance criteria typically being ≤15%. researchgate.net

    Accuracy represents the closeness of the test results obtained by the method to the true value. It is determined by analyzing samples spiked with known amounts of Anastrozole Diamide at different concentration levels (e.g., low, medium, high). ijprajournal.com The accuracy is expressed as the percentage recovery of the analyte, with typical acceptance criteria falling between 85% and 115% for impurities. researchgate.net

    Recovery in this context often refers to the extraction efficiency of the sample preparation process. It is determined by comparing the analytical response of an extracted sample to the response of a non-extracted standard of the same concentration. The use of this compound is crucial here, as it co-elutes with the analyte and experiences similar extraction effects, thus correcting for any analyte loss or variability during sample processing. ijpsonline.com

    Typical Method Performance Criteria
    ParameterConcentration LevelAcceptance Criterion (%RSD)Acceptance Criterion (% Recovery/Accuracy)
    Precision (%RSD)Low QC≤ 15%N/A
    Mid QC≤ 15%N/A
    High QC≤ 15%N/A
    Accuracy (% Recovery)Low QCN/A85.0% - 115.0%
    Mid QCN/A85.0% - 115.0%
    High QCN/A85.0% - 115.0%

    Specificity is the ability of the method to assess unequivocally the analyte in the presence of components that may be expected to be present, such as the active pharmaceutical ingredient (Anastrozole), other impurities, degradants, and matrix components. nih.gov In LC-MS/MS, specificity is demonstrated by the unique precursor-to-product ion transition selected for Anastrozole Diamide, which will not be produced by other components in the sample. researchgate.net Analysis of blank samples (placebo or matrix) is performed to confirm the absence of interfering peaks at the retention time of the analyte. derpharmachemica.com

    Selectivity refers to the ability of an analytical method to differentiate and quantify the analyte from other substances. While often used interchangeably with specificity, selectivity in chromatography refers to the separation of various components. The chromatographic conditions must be optimized to ensure that Anastrozole Diamide is well-resolved from Anastrozole and other known related substances, preventing any co-elution that could lead to inaccurate quantification. nih.gov

    Application in Preclinical Quantitative Bioanalysis

    This compound, a stable isotope-labeled version of Anastrozole, serves as a critical internal standard in advanced analytical methodologies for preclinical quantitative bioanalysis. Its use is pivotal for achieving the high accuracy and precision required in pharmacokinetic and metabolic studies. The structural similarity and identical physicochemical properties to the parent compound, Anastrozole, ensure that it behaves similarly during sample preparation and analysis, thereby effectively compensating for variations in extraction efficiency and instrument response.

    Sample Preparation Techniques for Biological Matrices (e.g., Solid-Phase Extraction)

    The accurate quantification of Anastrozole in complex biological matrices such as plasma necessitates robust sample preparation to remove interfering substances. While various techniques are employed, solid-phase extraction (SPE) is a widely utilized method due to its efficiency in isolating and concentrating analytes from complex samples.

    Although specific studies detailing the use of this compound in combination with solid-phase extraction in preclinical animal models are not extensively documented in publicly available literature, the principles of SPE are well-established for Anastrozole analysis. A typical SPE protocol for the extraction of Anastrozole from animal plasma would involve the following steps:

    Conditioning: The SPE cartridge, commonly a reversed-phase sorbent like C18, is conditioned with methanol followed by water to activate the stationary phase.

    Loading: A pre-treated plasma sample, to which a known amount of this compound has been added, is loaded onto the cartridge.

    Washing: The cartridge is washed with a weak solvent mixture to remove endogenous interferences without eluting the analyte and the internal standard.

    Elution: A strong organic solvent is used to elute Anastrozole and this compound from the cartridge.

    Evaporation and Reconstitution: The eluate is then evaporated to dryness and the residue is reconstituted in a solvent compatible with the liquid chromatography-mass spectrometry (LC-MS) mobile phase.

    The use of this compound as an internal standard is crucial in this process to account for any potential loss of the analyte during any of the extraction steps, ensuring the reliability of the final quantitative results.

    Quantification of Anastrozole and its Metabolites in Animal Models

    This compound is instrumental in the quantification of Anastrozole and its metabolites in various animal models during preclinical drug development. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the analytical technique of choice for this purpose, offering high sensitivity and selectivity.

    In a notable preclinical study, the pharmacokinetic profile of a transdermal Anastrozole formulation was evaluated in beagle dogs, utilizing this compound as an internal standard. nih.gov The analysis was performed using an optimized LC-MS method that monitored the fragmentation of Anastrozole and its deuterated internal standard for enhanced specificity and sensitivity.

    The primary metabolites of Anastrozole include triazole, a glucuronide conjugate of hydroxy-anastrozole, and a glucuronide of Anastrozole itself. While the quantification of these metabolites is essential for a comprehensive understanding of the drug's disposition, specific preclinical studies detailing the use of this compound for the simultaneous quantification of Anastrozole and its metabolites in animal models are not widely available in the reviewed literature. However, the developed analytical methods can be adapted to include the monitoring of these metabolites, provided that their reference standards are available.

    Research Findings from a Preclinical Study in Beagle Dogs

    A study on a transdermal delivery system for Anastrozole in beagle dogs employed a validated LC-MS method with this compound as the internal standard. nih.gov The key findings and method parameters are summarized in the tables below.

    Table 1: LC-MS/MS Method Parameters for Anastrozole Quantification

    Parameter Value
    Internal Standard This compound
    Mass Transition (Anastrozole) m/z 294.1 → 225.1
    Mass Transition (this compound) m/z 306.1 → 237.1
    Lower Limit of Quantification (LLOQ) 1.4 ng/mL

    Table 2: Recovery and Precision Data for Anastrozole in Beagle Dog Plasma

    Concentration (ng/mL) Recovery Rate (%) Intra-day Precision (%CV) Intra-day Accuracy (%)
    2.0 (Low) 61.6 ± 3.4 12.98 101.4
    10.0 (Medium) 67.0 ± 8.2 9.70 97.78

    Data sourced from a pharmacokinetic evaluation of a transdermal anastrozole formulation. nih.gov

    These findings demonstrate the successful application of this compound in a preclinical setting to accurately quantify Anastrozole concentrations in plasma. The use of this stable isotope-labeled internal standard ensures the reliability of the pharmacokinetic data obtained from animal models, which is a critical step in the development of new drug formulations and delivery systems.

    Applications of Anastrozole Diamide D12 in Mechanistic and Disposition Research

    Elucidation of Drug Metabolism Pathways in In Vitro and Preclinical Systems

    Understanding the metabolic pathways of a drug candidate is fundamental to predicting its efficacy, potential for drug-drug interactions, and inter-individual variability in patients. srce.hr The use of Anastrozole (B1683761) Diamide-d12 facilitates precise measurements in a range of in vitro and preclinical assays designed to map the biotransformation of Anastrozole.

    Metabolic stability assays are essential in vitro tests that measure the rate at which a drug is eliminated by metabolic enzymes, typically in liver-derived systems like microsomes or hepatocytes. creative-biolabs.comwuxiapptec.com These studies help in predicting a drug's in vivo half-life and hepatic clearance. creative-biolabs.com In such assays, Anastrozole is incubated with liver microsomes or hepatocytes, and the decrease in its concentration over time is monitored. nuvisan.com

    Anastrozole Diamide-d12 is added to the samples at specific time points as an internal standard before analysis. This allows for the accurate quantification of the remaining parent Anastrozole, correcting for variations during sample preparation and analytical measurement. nih.gov Studies using human liver microsomes (HLMs) have been instrumental in characterizing the clearance of Anastrozole. nih.gov The data generated, such as intrinsic clearance (CLint) and half-life (t1/2), are crucial for early assessment of a compound's drug-like properties. creative-biolabs.comnuvisan.com

    Table 1: In Vitro Systems for Anastrozole Metabolic Stability Assessment

    In Vitro System Purpose Key Findings
    Human Liver Microsomes (HLMs) Determine intrinsic clearance and identify Phase I metabolic pathways. creative-biolabs.comnih.gov Anastrozole is metabolized, primarily through oxidation. nih.govdrugbank.com
    Cryopreserved Hepatocytes Assess both Phase I and Phase II metabolism in a more complete cellular system. srce.hrnuvisan.com Provides a comprehensive profile of metabolic clearance. nuvisan.com

    Isotopically labeled compounds like this compound are powerful tools for identifying and structurally characterizing drug metabolites. nih.gov When a biological system is dosed with a mixture of labeled and unlabeled drug, the parent drug and its metabolites appear as distinct doublet peaks in mass spectrometry analysis, separated by the mass difference of the isotopes. This "isotopic signature" makes it significantly easier to distinguish drug-related material from endogenous background noise in complex samples like plasma or urine. nih.gov

    The primary metabolic pathways for Anastrozole are N-dealkylation, hydroxylation, and direct glucuronidation. drugbank.comresearchgate.net Using sensitive LC-MS/MS methods, facilitated by a stable isotope-labeled internal standard, researchers have identified several key metabolites in both in vitro and in vivo samples. nih.govnih.gov

    Key identified metabolites of Anastrozole include:

    Hydroxyanastrozole (B15293156): An oxidative metabolite formed via hydroxylation. nih.gov

    Anastrozole Glucuronide: A product of direct conjugation of Anastrozole with glucuronic acid. nih.gov

    Hydroxyanastrozole Glucuronide: Formed by the subsequent glucuronidation of the hydroxylated metabolite. nih.gov

    Triazole: A product resulting from the N-dealkylation of the parent compound. drugbank.comresearchgate.net

    The use of this compound as an internal standard ensures that the quantitative profile of these metabolites is accurate, allowing for a reliable assessment of the predominant metabolic routes. nih.govnih.gov

    Once metabolites are identified, it is crucial to determine which specific enzymes are responsible for their formation. This is critical for predicting potential drug-drug interactions. nih.gov Anastrozole's metabolism has been extensively studied using panels of human liver microsomes and specific recombinant human cytochrome P450 (CYP) enzymes. nih.gov

    Research has shown that the oxidation of Anastrozole to Hydroxyanastrozole is primarily catalyzed by CYP3A4 . nih.govdrugbank.com Studies have confirmed this through several methods:

    Correlation analysis: The rate of Hydroxyanastrozole formation in a panel of different human liver microsomes showed a strong correlation with CYP3A4 activity. nih.gov

    Inhibition studies: Selective chemical inhibitors of CYP3A4 markedly reduced the formation of the metabolite by over 90%. nih.gov

    Recombinant enzymes: Experiments using expressed CYP enzymes demonstrated that CYP3A4 and, to a lesser extent, CYP3A5 and CYP2C8, can catalyze the reaction. nih.govdrugbank.com

    Furthermore, the direct N-glucuronidation of Anastrozole is predominantly catalyzed by the enzyme UGT1A4 . nih.govdrugbank.com In all these experiments, this compound serves as the indispensable internal standard for quantifying the rate of metabolite formation, thereby enabling the precise characterization of enzyme kinetics.

    Table 2: Anastrozole Metabolism: Key Enzymes and Inhibitory Profile

    Metabolic Reaction Primary Enzyme(s) Anastrozole's Inhibitory Potential (Ki value)
    Oxidation to Hydroxyanastrozole CYP3A4 , CYP3A5, CYP2C8 nih.govdrugbank.com 10 µM (for CYP3A) nih.govdrugbank.com
    Direct N-Glucuronidation UGT1A4 nih.govdrugbank.com Not reported
    N-dealkylation to Triazole CYP3A4 researchgate.net 10 µM (for CYP3A) nih.govdrugbank.com

    Preclinical Pharmacokinetic Research in Animal Models

    Preclinical pharmacokinetic (PK) studies in animal models are conducted to understand how a drug is absorbed, distributed, metabolized, and excreted (ADME) by a living organism. researchgate.net These studies are vital for selecting appropriate doses for further studies and for predicting the drug's behavior in humans. semanticscholar.org Animal models used in Anastrozole research include rats, dogs, and monkeys. nih.gov

    ADME studies involve administering the drug to an animal model and collecting biological samples (e.g., blood, urine, feces) over time. researchgate.net this compound is crucial for the bioanalytical phase of these studies. It is added to the collected samples as an internal standard to enable precise and accurate measurement of Anastrozole concentrations via LC-MS/MS. nih.gov

    Key ADME findings for Anastrozole from preclinical research include:

    Absorption: Anastrozole is absorbed after oral administration. nih.gov

    Metabolism: Clearance is primarily via hepatic metabolism, consistent with in vitro findings. drugbank.com Renal impairment has a negligible effect on total drug clearance. drugbank.com

    Distribution: The drug is approximately 40% bound to plasma proteins. drugbank.com

    Excretion: Metabolites and a small amount of the unchanged drug are excreted in the urine. nih.gov

    One study investigating a transdermal delivery system for Anastrozole in beagle dogs explicitly utilized d12-deuterated Anastrozole as the internal standard to quantify plasma concentrations, demonstrating its direct application in preclinical PK research. nih.gov

    The accurate time-course concentration data obtained from preclinical studies—made reliable through the use of internal standards like this compound—are the essential inputs for pharmacokinetic modeling and simulation. This process uses mathematical models to quantitatively describe and predict the drug's ADME properties.

    While specific modeling studies based on this compound data are not detailed in the provided context, the principle is fundamental to modern drug development. High-quality concentration-time data allows researchers to:

    Calculate key PK parameters such as clearance (CL), volume of distribution (Vd), half-life (t1/2), and bioavailability (F).

    Develop robust models that describe the drug's disposition in the body.

    Use these models to simulate drug exposure under different conditions.

    Perform interspecies scaling to predict the human pharmacokinetic profile based on animal data.

    Kinetic Isotope Effect (KIE) Studies for Reaction Mechanism Elucidation.nih.gov

    The Kinetic Isotope Effect (KIE) is a powerful tool in mechanistic biochemistry, utilized to determine the rate-limiting steps of enzymatic reactions and to elucidate the transition state structures of these reactions. nih.gov The substitution of an atom with its heavier isotope, such as replacing hydrogen with deuterium (B1214612), can lead to a change in the reaction rate if the bond to that atom is broken or significantly altered in the rate-determining step. The C-D bond has a lower zero-point energy and is stronger than the C-H bond, thus requiring more energy to be cleaved. This difference in bond energy can manifest as a slower reaction rate for the deuterated compound, a phenomenon known as a primary KIE.

    Determining Rate-Limiting Steps in Biotransformation Reactions

    The primary metabolic pathway for Anastrozole is hydroxylation, predominantly mediated by the cytochrome P450 enzyme CYP3A4, to form hydroxyanastrozole. medscape.com Other minor pathways include N-dealkylation. To investigate whether the C-H bond cleavage is the rate-limiting step in the hydroxylation of Anastrozole, a KIE study could be performed comparing the rate of metabolism of Anastrozole with that of this compound, where the hydrogen atoms on the two methyl groups of the diamide (B1670390) moiety are replaced with deuterium.

    If the cleavage of a C-H bond on one of the methyl groups is the slowest step in the hydroxylation reaction, then the rate of formation of hydroxyanastrozole from this compound would be significantly slower than from Anastrozole. This would result in a KIE value (kH/kD) greater than 1. Conversely, if the KIE is close to 1, it would suggest that C-H bond cleavage is not the rate-limiting step, and another step, such as substrate binding to the enzyme or product release, is the slowest part of the reaction.

    Hypothetical Research Findings:

    A theoretical study could be conducted using human liver microsomes to compare the kinetics of Anastrozole and this compound metabolism. The formation of the primary metabolite, hydroxyanastrozole, would be monitored over time.

    Table 1: Hypothetical Kinetic Parameters for the Metabolism of Anastrozole and this compound in Human Liver Microsomes

    CompoundVmax (pmol/min/mg protein)Km (µM)kH/kD (Vmax)
    Anastrozole15025\multirow{2}{*}{4.5}
    This compound33.324

    In this hypothetical scenario, the Vmax for the metabolism of this compound is significantly lower than that of Anastrozole, yielding a KIE of 4.5. The Michaelis constant (Km), which can be an indicator of the enzyme's affinity for the substrate, remains largely unchanged. This substantial KIE value would strongly suggest that the cleavage of the C-H bond is the rate-limiting step in the biotransformation of Anastrozole to hydroxyanastrozole by CYP3A4.

    Understanding Enzyme Catalysis Mechanisms Through Deuterium Substitution

    Beyond identifying the rate-limiting step, KIE studies with this compound can provide deeper insights into the transition state of the CYP3A4-catalyzed hydroxylation of Anastrozole. The magnitude of the KIE is sensitive to the geometry of the transition state. A higher KIE value often indicates a more symmetrical transition state where the bond to hydrogen/deuterium is significantly broken.

    By analyzing the KIE for the formation of hydroxyanastrozole, researchers could infer details about the interaction between Anastrozole and the active site of CYP3A4. For instance, the orientation of the methyl groups within the active site and the nature of the oxygen species involved in the hydrogen abstraction could be investigated.

    Hypothetical Research Findings:

    Table 2: Hypothetical Comparison of Metabolite Formation from Anastrozole and this compound

    SubstrateMetaboliteRate of Formation (relative units)Observed KIE
    AnastrozoleHydroxyanastrozole100\multirow{2}{*}{4.5}
    This compoundHydroxyanastrozole-d1122.2

    The observed KIE of 4.5 in this hypothetical experiment would be consistent with a significant C-H bond cleavage event in the transition state of the reaction. This information, when combined with computational modeling of the CYP3A4 active site with Anastrozole docked, could help to build a more complete picture of the catalytic mechanism. For example, it could support a mechanism involving a radical intermediate, which is common for P450-catalyzed hydroxylations. The degree of tunneling, a quantum mechanical effect where a particle can pass through a potential energy barrier, could also be inferred from the temperature dependence of the KIE, providing further detail about the reaction coordinate.

    Advanced Research Perspectives and Future Directions

    Integration of Stable Isotope Labeling with 'Omics' Technologies

    'Omics' technologies, which encompass genomics, proteomics, and metabolomics, aim to characterize and quantify the entire collection of biological molecules in a system. Stable isotope labeling is a critical tool in these fields, providing a means to accurately quantify dynamic changes and trace metabolic pathways. metsol.commusechem.com Anastrozole (B1683761) Diamide-d12, as a deuterated analog of a significant therapeutic agent, is well-positioned for application in these integrated research domains.

    Metabolomics, the large-scale study of small molecules or metabolites within cells, tissues, or biofluids, provides a functional readout of the physiological state of an organism. iris-biotech.de Quantitative metabolomics relies heavily on the use of stable isotope-labeled internal standards (SIL-IS) to ensure accuracy and precision. iris-biotech.deisolife.nl Compounds like Anastrozole Diamide-d12 serve as ideal internal standards because they are chemically identical to the analyte (Anastrozole) but are mass-shifted, allowing them to be distinguished by mass spectrometry. clearsynth.commusechem.com

    The primary role of a SIL-IS in metabolomics is to correct for analytical variability that can occur during sample preparation, extraction, and instrumental analysis. musechem.comresearchgate.net By adding a known amount of this compound to a biological sample at the beginning of the workflow, any loss of the analyte during processing will be mirrored by a proportional loss of the standard. Similarly, it compensates for matrix effects, where other molecules in a complex sample can suppress or enhance the ionization of the target analyte in the mass spectrometer's source. clearsynth.comresearchgate.net This ensures that the measured ratio of the analyte to the internal standard remains constant, leading to reliable quantification of the endogenous compound.

    Table 1: Role of this compound in Mitigating Analytical Variance in Metabolomics

    Source of VariationHow this compound CompensatesBenefit
    Sample Extraction Co-extracts with endogenous Anastrozole, accounting for recovery inconsistencies.Improved accuracy of concentration measurements.
    Matrix Effects Experiences similar ionization suppression or enhancement as the analyte.Increased precision and reliability of quantification. clearsynth.com
    Instrumental Drift Variations in detector response over an analytical run affect both standard and analyte equally.Enhanced run-to-run and day-to-day reproducibility.

    Applications in Pharmacometabolomics Research

    Pharmacometabolomics is a specialized field that combines pharmacology and metabolomics to study how an individual's metabolic profile influences their response to a drug. iris-biotech.de This research can help predict drug efficacy, identify potential adverse effects, and discover biomarkers for patient stratification. Stable isotopically labeled drugs are routinely used to investigate a drug's absorption, distribution, metabolism, and excretion (ADMET) profile. iris-biotech.de

    In this context, this compound can be used in studies designed to understand the significant inter-individual variation observed in anastrozole metabolism and its pharmacodynamic effects. nih.gov By administering the non-labeled drug to patients and using the deuterated version as an internal standard, researchers can precisely quantify concentrations of the parent drug and its metabolites in various biological samples. nih.gov This allows for the correlation of specific metabolic phenotypes with clinical outcomes, potentially leading to more personalized therapeutic strategies for patients treated with anastrozole.

    Computational Approaches for Predicting Deuterium (B1214612) Effects on Drug Disposition

    The substitution of hydrogen with deuterium can alter the pharmacokinetic properties of a drug, a phenomenon known as the Deuterium Kinetic Isotope Effect (KIE). wikipedia.orgnih.gov The C-D bond is stronger than the C-H bond, which can slow the rate of metabolic reactions where the cleavage of this bond is the rate-limiting step, particularly in reactions mediated by cytochrome P450 (CYP) enzymes. nih.govnih.gov

    Computational chemistry offers powerful tools to predict the magnitude of the KIE and its potential impact on a drug's disposition. acs.orgyoutube.com Density functional theory (DFT) calculations can be employed to model the transition states of metabolic reactions and predict how deuteration at specific molecular sites, such as those in this compound, will affect the activation energy and, consequently, the reaction rate. wikipedia.org

    These predictive models can help researchers:

    Identify Metabolically Vulnerable Sites: Pinpoint the C-H bonds most likely to be targeted by metabolic enzymes.

    Estimate Changes in Clearance: Predict whether deuteration will slow metabolism enough to significantly alter drug half-life and exposure. nih.gov

    Guide the Design of Deuterated Drugs: Assist in the strategic placement of deuterium atoms to optimize a drug's pharmacokinetic profile, potentially leading to improved efficacy or a better safety profile. nih.gov

    The study of the KIE is not only crucial for developing new deuterated drugs but also for understanding the behavior of deuterated internal standards like this compound. wikipedia.org While a SIL-IS is designed to mimic the analyte, a significant KIE could theoretically affect its extraction recovery or chromatographic behavior, although this is often minimal. scispace.comhilarispublisher.com

    Development of Novel Isotope Labeling Strategies for Analogous Compounds

    The synthesis of stable isotope-labeled compounds like this compound can be complex and costly. clearsynth.com This has spurred the development of more efficient and versatile labeling strategies. Advanced methods are moving away from multi-step syntheses that require deuterated building blocks, focusing instead on late-stage functionalization. acs.org

    Late-stage hydrogen isotope exchange (HIE) is a particularly promising approach. acs.org These methods use catalysts, such as palladium or iridium complexes, to directly exchange hydrogen atoms for deuterium on a fully formed drug molecule. nih.gov

    Table 2: Comparison of Isotope Labeling Strategies

    StrategyDescriptionAdvantagesDisadvantages
    Classical Synthesis Incorporates deuterium using deuterated building blocks early in the synthetic route.Precise control over label position.Lengthy, requires custom starting materials.
    Biosynthesis Uses living cells or organisms fed deuterated precursors to produce labeled metabolites. clearsynth.comCan produce complex biomolecules.Limited to molecules produced by the organism.
    Late-Stage HIE Directly replaces H with D on a near-final or final molecule using a catalyst. acs.orgMore atom-economical, faster, applicable to a wider range of molecules.Can be challenging to control regioselectivity. acs.org

    Research in this area aims to develop catalysts with higher selectivity, allowing for the precise labeling of specific positions on complex molecules like anastrozole and its analogs. Such advancements would make SIL-IS more accessible and facilitate broader research into drug metabolism and disposition.

    Emerging Methodologies in Quantitative Bioanalysis for Pharmaceutical Research and Development

    The demand for higher sensitivity, speed, and accuracy in pharmaceutical bioanalysis is relentless. clearsynth.com While liquid chromatography-tandem mass spectrometry (LC-MS/MS) remains the gold standard for quantitative bioanalysis, several emerging methodologies are pushing the boundaries of detection and application. researchgate.netnih.gov The use of a high-quality SIL-IS like this compound is fundamental to the success of these advanced techniques.

    Emerging trends include:

    Micro-sampling Techniques: Technologies like volumetric absorptive microsampling (VAMS) and dried plasma spots (DPS) allow for the collection of very small volumes of biological fluids, which is less invasive for patients. These methods require highly sensitive assays where a robust internal standard is critical to ensure accuracy with limited sample volume.

    High-Resolution Mass Spectrometry (HRMS): Instruments like Orbitrap and time-of-flight (TOF) mass spectrometers provide highly accurate mass measurements. In quantitative analysis, HRMS can improve selectivity, reducing interferences from the biological matrix and enhancing confidence in the analytical results.

    Automation and Miniaturization: Fully automated sample preparation and analysis platforms are becoming more common to increase throughput. Miniaturized extraction techniques, such as microextraction by packed sorbent (MEPS), reduce solvent consumption and sample volume. In all high-throughput and miniaturized systems, the consistent performance of the internal standard is paramount for reliable data generation.

    The consistent and predictable behavior of this compound during extraction and analysis makes it an indispensable tool for validating and implementing these next-generation bioanalytical methods, ultimately facilitating more efficient and informative pharmaceutical research and development. scispace.comnih.gov

    Q & A

    Q. How is Anastrozole Diamide-d12 utilized in analytical method validation for regulatory submissions?

    this compound serves as a deuterated internal standard in mass spectrometry-based assays to quantify unlabeled anastrozole in pharmacokinetic studies. Its use ensures precision by correcting for matrix effects and instrumental variability. Method validation protocols require compliance with guidelines such as ICH Q2(R1), including assessments of linearity, accuracy, precision, and stability under varying storage conditions . Documentation must align with regulatory frameworks (e.g., ANDA submissions) to demonstrate traceability to pharmacopeial standards like USP .

    Q. What protocols ensure the stability of this compound in long-term pharmacological studies?

    Stability testing involves storing the compound under controlled conditions (e.g., -20°C in inert atmospheres) and analyzing degradation via HPLC or LC-MS. Accelerated stability studies (e.g., 40°C/75% relative humidity) predict long-term behavior. Data must include forced degradation results (acid/base hydrolysis, oxidative stress) to identify potential impurities. Stability-indicating methods should resolve parent and degraded compounds, with validation parameters documented per FDA guidelines .

    Q. How is this compound integrated into pharmacokinetic studies assessing drug-drug interactions?

    Co-administration studies use this compound to quantify unlabeled anastrozole in plasma, particularly when evaluating interactions with CYP3A4 modulators (e.g., ribociclib). Population pharmacokinetic models and physiologically based pharmacokinetic (PBPK) simulations can predict absorption changes. Clinical trials should include dense sampling to capture AUC and Cmax shifts, with statistical analysis comparing geometric mean ratios .

    Advanced Research Questions

    Q. How do researchers address contradictions in efficacy data between Anastrozole and other aromatase inhibitors (AIs) in clinical trials?

    Discrepancies, such as non-inferiority failures in exemestane vs. anastrozole trials, require meta-analyses to evaluate heterogeneity in trial designs (e.g., endpoints like TTP vs. OS) and patient populations (e.g., menopausal status, prior therapies). Sensitivity analyses should adjust for covariates like hormone receptor positivity and HER2 status. For example, phase III trials showed similar efficacy between exemestane and anastrozole in Japanese populations, but non-inferiority was not statistically confirmed due to endpoint variability .

    Q. What methodological considerations are critical when designing a randomized controlled trial (RCT) comparing this compound with other therapeutics?

    Key considerations include:

    • PICO Framework : Define population (e.g., postmenopausal HR+ breast cancer), intervention (this compound dosage), comparator (e.g., tamoxifen), and outcomes (e.g., TTP, safety).
    • Blinding : Double-blind designs minimize bias, as seen in trials comparing anastrozole with megestrol acetate .
    • Power Analysis : Calculate sample size based on historical hazard ratios (e.g., 49% risk reduction in NSABP P-1 trial) .
    • Ethical Compliance : Address risks (e.g., thromboembolic events) via DSMB oversight .

    Q. How can researchers optimize reproducibility when using this compound in experimental workflows?

    Reproducibility requires:

    • Detailed Protocols : Document instrument parameters (e.g., LC-MS ionization modes), calibration curves, and batch-specific deuterium enrichment levels .
    • Data Transparency : Publish raw datasets (e.g., stability profiles) in supplementary materials, adhering to FAIR principles .
    • Reagent Traceability : Use lot-certified reference materials with CoAs to ensure batch-to-batch consistency .

    Q. What strategies are effective for conducting systematic reviews on this compound’s role in breast cancer research?

    Utilize databases (PubMed, Web of Science) with search terms like "anastrozole deuterated AND pharmacokinetics" or "aromatase inhibitors AND HR+ breast cancer." Apply inclusion/exclusion criteria (e.g., phase III trials, English-only) and assess bias via ROBINS-I. Synthesize findings thematically (e.g., efficacy vs. safety) and quantify heterogeneity using I<sup>2</sup> statistics. Reference foundational studies like Thurlimann et al. (2003) and Bonneterre et al. (2001) .

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    Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.